molecular formula C7H8F5NS B1399808 3-(Pentafluorosulfur)benzylamine CAS No. 771573-34-3

3-(Pentafluorosulfur)benzylamine

Cat. No.: B1399808
CAS No.: 771573-34-3
M. Wt: 233.2 g/mol
InChI Key: FJOVSWPDVAFUMX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(Pentafluorosulfur)benzylamine related compounds began with the preparation of the desired imidazo[1,2-]pyridine-3-carboxylic acid and 2,6-dimethylimidazo[2,1-]thiazole-5-carboxylic acid cores by following established literature procedures . The amide bond formation was accomplished by an EDC-mediated coupling with the commercially available this compound .


Molecular Structure Analysis

The molecular weight of this compound is 233.20 g/mol . The IUPAC name is [3- (pentafluoro-λ 6 -sulfanyl)phenyl]methanamine . The InChI code is InChI=1S/C7H8F5NS/c8-14 (9,10,11,12)7-3-1-2-6 (4-7)5-13/h1-4H,5,13H2 .


Chemical Reactions Analysis

This compound is commonly used as a sulfenylation reagent in chemical synthesis. It is known for its high stability and electronegativity, making it a strong electrophile.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 233.20 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 6, and a rotatable bond count of 1 . The exact mass is 233.02976124 g/mol, and the monoisotopic mass is also 233.02976124 g/mol .

Scientific Research Applications

1. Solar Cell Efficiency and Stability Enhancement

  • Application : Benzylamine has been utilized as a surface passivation molecule in solar cells, significantly enhancing their moisture-resistance and electronic properties. This application has led to solar cells with improved efficiency (19.2%) and stability, demonstrating no degradation after extensive air exposure (Wang et al., 2016).

2. Medicinal Chemistry

  • Application : In medicinal chemistry, benzylamine derivatives, including those with pentafluorosulfur modifications, are synthesized for various applications. This includes their use in the preparation of ortho-trifluoromethyl-substituted benzylamines, which are crucial in drug development (Miura et al., 2013).

3. Catalytic Applications

  • Application : Benzylamine is utilized in catalysis, such as in the hydrogenation of α,β-unsaturated carboxylic acids. Its addition has been found to significantly enhance enantioselectivity in these reactions, showcasing its potential in asymmetric synthesis (Szöllösi et al., 2005).

4. Analytical Chemistry

  • Application : In analytical chemistry, benzylamine-modified materials have been developed for mass spectrometry analysis. For instance, graphene-coated cobalt nanoparticles functionalized with benzylamine have shown effectiveness in enriching analytes for surface-assisted laser desorption/ionization mass spectrometry (Kawasaki et al., 2012).

5. Photocatalysis

  • Application : Benzylamine has been involved in photocatalytic applications, such as in hydrogen evolution and benzylamine oxidation processes. This has been achieved using nanomaterials like g-C3N4/TiO2 nanoheterojunctions, demonstrating increased efficiency in photocatalytic reactions (Chandra et al., 2022).

6. Electrosynthesis

  • Application : In the field of electrosynthesis, benzylamine oxidation has been coupled with hydrogen evolution reactions using nickel-based catalysts. This approach, targeting the electronic states of nickel, has shown significant selectivity and efficiency in benzylamine oxidation to produce value-added chemicals (Ma et al., 2021).

Mechanism of Action

Target of Action

It’s known that this compound has been used in the synthesis of anti-tuberculosis compounds , suggesting that it may interact with targets related to Mycobacterium tuberculosis.

Mode of Action

Given its use in the synthesis of anti-tuberculosis compounds , it’s plausible that it interferes with the biological processes of Mycobacterium tuberculosis, but the exact mechanisms remain to be elucidated.

Pharmacokinetics

It’s noted that pentafluorosulfanyl compounds had greater protein binding but were less metabolized in human microsomes, resulting in longer half-lives .

Biochemical Analysis

Biochemical Properties

3-(Pentafluorosulfur)benzylamine plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in the biosynthesis of sterols, such as squalene epoxidase. This interaction inhibits the enzyme’s activity, leading to a deficiency in ergosterol, a crucial component of fungal cell membranes . Additionally, this compound has been shown to affect the permeability of fungal cell membranes, resulting in increased membrane permeability and leakage of cellular components .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In fungal cells, it disrupts the biosynthesis of ergosterol, leading to increased membrane permeability and cell death . In mammalian cells, it has been observed to influence cell signaling pathways and gene expression. Specifically, this compound can inhibit the activity of certain enzymes involved in the glycolytic pathway, such as enolase and phosphatase, thereby affecting cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It inhibits the activity of squalene epoxidase by binding to its active site, preventing the conversion of squalene to 2,3-oxidosqualene . This inhibition disrupts the biosynthesis of ergosterol, leading to increased membrane permeability and cell death in fungal cells. Additionally, this compound can inhibit the activity of enzymes involved in the glycolytic pathway, affecting cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under ambient conditions, but its stability can be affected by factors such as temperature and pH . Long-term exposure to this compound has been shown to result in degradation and reduced efficacy in inhibiting enzyme activity . In in vitro studies, prolonged exposure to the compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to inhibit the activity of squalene epoxidase and disrupt ergosterol biosynthesis without causing significant toxicity . At higher doses, this compound can cause adverse effects, including toxicity and cell death . Threshold effects have been observed, with higher doses leading to more pronounced inhibition of enzyme activity and greater disruption of cellular processes .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to sterol biosynthesis. It interacts with enzymes such as squalene epoxidase, inhibiting their activity and disrupting the conversion of squalene to 2,3-oxidosqualene . This disruption affects the overall metabolic flux and levels of metabolites involved in sterol biosynthesis . Additionally, this compound has been shown to influence the glycolytic pathway by inhibiting enzymes such as enolase and phosphatase .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound has been observed to accumulate in certain cellular compartments, such as the endoplasmic reticulum, where it exerts its inhibitory effects on squalene epoxidase . Additionally, this compound can interact with membrane transporters, facilitating its uptake and distribution within cells .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound has been observed to localize primarily in the endoplasmic reticulum, where it interacts with squalene epoxidase and inhibits its activity . Additionally, this compound can undergo post-translational modifications that direct it to specific cellular compartments, enhancing its inhibitory effects on enzyme activity .

Properties

IUPAC Name

[3-(pentafluoro-λ6-sulfanyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F5NS/c8-14(9,10,11,12)7-3-1-2-6(4-7)5-13/h1-4H,5,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJOVSWPDVAFUMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(F)(F)(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

771573-34-3
Record name (3-(pentafluorothio)phenyl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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